![molecular formula C13H15ClN2O2 B1391667 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one CAS No. 1216774-91-2](/img/structure/B1391667.png)
6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one
Vue d'ensemble
Description
The compound “6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one” is a complex organic molecule. It contains an amino group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyran ring and the introduction of the amino and chlorophenyl groups. One possible method could involve a condensation reaction, where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amino group might participate in acid-base reactions, while the chlorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. For example, the presence of the polar amino group might increase its solubility in water .Applications De Recherche Scientifique
I have conducted a search for the specific compound “6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one” and its applications in scientific research. Unfortunately, there is limited information available on this exact compound. However, based on related compounds with similar structures, we can infer potential applications in fields such as:
Antimicrobial Activity
Compounds with similar structures have shown antibacterial activity against Gram-negative bacteria and potent antifungal activity against Candida species .
Cytotoxicity in Cancer Research
Analogous compounds have been investigated for their cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .
Synthesis and Characterization
The synthesis of related compounds has been studied, suggesting that this compound could also be used in chemical synthesis and characterization research .
Photophysical Properties
Similar compounds have been examined for their photophysical properties, which could imply applications in material science or sensor development .
Medicinal Chemistry
Given the biological activity of related compounds, there may be potential for this compound to be used in the design of new therapeutic agents .
Proteomics Research
Related compounds have been used in proteomics research, indicating that this compound might also be useful in this field .
Mécanisme D'action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets of “6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one” would depend on its specific structure and the presence of functional groups that can interact with proteins or other biological molecules.
Biochemical pathways
The compound could potentially affect a variety of biochemical pathways, depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Propriétés
IUPAC Name |
6-(2-amino-4-chloroanilino)-2,2-dimethyl-3H-pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2)7-9(17)6-12(18-13)16-11-4-3-8(14)5-10(11)15/h3-6,16H,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCPEUIQACJTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)NC2=C(C=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



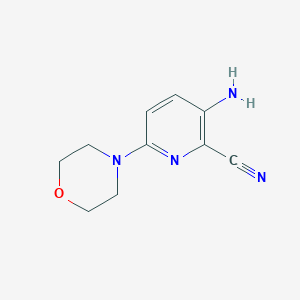
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)
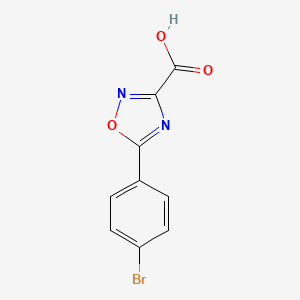
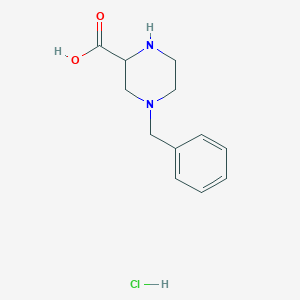
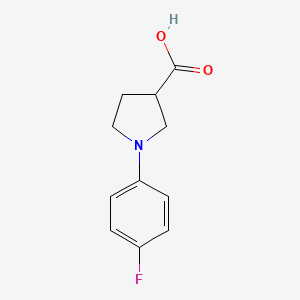

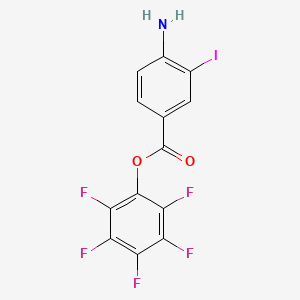

![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)

![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)

